
tert-Butyl ((1-(hydroxymethyl)cyclopent-3-en-1-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-{[1-(hydroxymethyl)cyclopent-3-en-1-yl]methyl}carbamate: is a chemical compound with the molecular formula C12H23NO3 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a tert-butyl group and a cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[1-(hydroxymethyl)cyclopent-3-en-1-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentene derivative. One common method involves the use of tert-butyl carbamate and 1-(hydroxymethyl)cyclopent-3-en-1-ylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl N-{[1-(hydroxymethyl)cyclopent-3-en-1-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acid derivative.
Reduction: Amine derivative.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-{[1-(hydroxymethyl)cyclopent-3-en-1-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It can also be used as a probe to investigate the mechanisms of enzyme inhibition.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as enzyme inhibitors or modulators of biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties.
Mecanismo De Acción
The mechanism of action of tert-butyl N-{[1-(hydroxymethyl)cyclopent-3-en-1-yl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to enzyme inhibition. This interaction can modulate various biochemical pathways, depending on the enzyme targeted .
Comparación Con Compuestos Similares
- tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate
- tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate
Comparison: Compared to similar compounds, tert-butyl N-{[1-(hydroxymethyl)cyclopent-3-en-1-yl]methyl}carbamate has a unique cyclopentene ring, which can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C12H21NO3 |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
tert-butyl N-[[1-(hydroxymethyl)cyclopent-3-en-1-yl]methyl]carbamate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-12(9-14)6-4-5-7-12/h4-5,14H,6-9H2,1-3H3,(H,13,15) |
Clave InChI |
NZWZDLFRFSESII-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1(CC=CC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


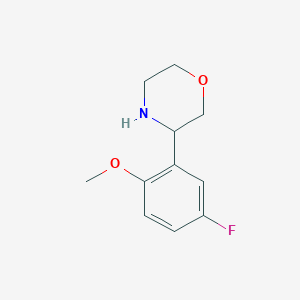

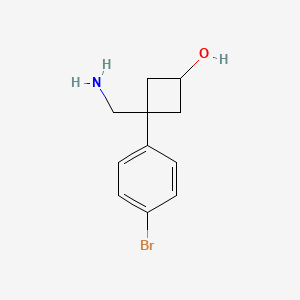

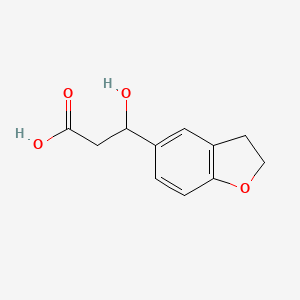
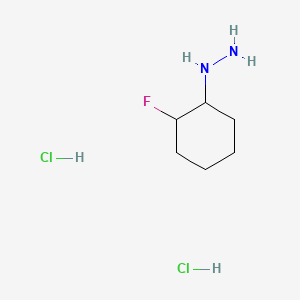
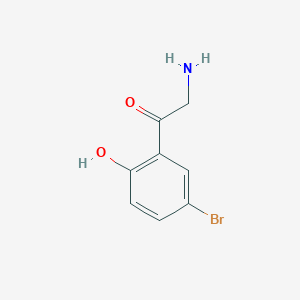



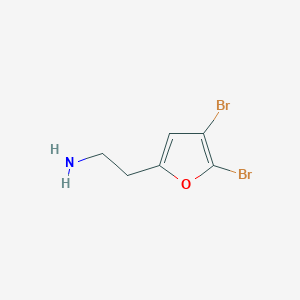
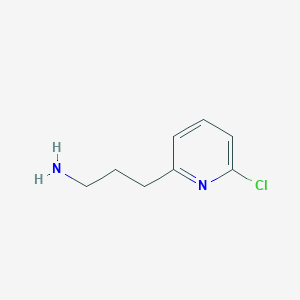
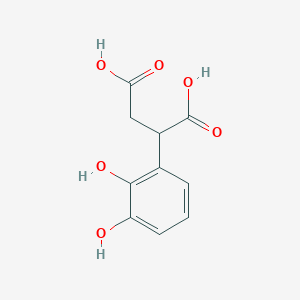
![2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B13590674.png)
